An In-depth Technical Guide to o-Anisidine Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to o-Anisidine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for o-anisidine (B45086) hydrochloride. The information is intended to support research, development, and safety applications involving this compound.
Chemical Identity and Structure
o-Anisidine hydrochloride, also known as 2-methoxyaniline hydrochloride, is the hydrochloride salt of o-anisidine.[1][2] It is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[3][4]
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IUPAC Name: 2-methoxyaniline;hydrochloride
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Synonyms: 2-Methoxyaniline Hydrochloride, o-Aminoanisole hydrochloride, Fast Red BB Base, C.I. 37115[6][7]
Structural Representation:
The structure of o-anisidine hydrochloride consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ammonium (B1175870) group, with a chloride counter-ion.
Physicochemical Properties
o-Anisidine hydrochloride is a solid at room temperature, typically appearing as a gray-black crystalline solid or a light gray powder.[1][3][6] It is soluble in water.[6][9] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 159.61 g/mol | [1][2] |
| Melting Point | 225 °C (437 °F) | [3] |
| 228-230 °C | [6] | |
| Solubility in Water | 10-50 g/L at 21 °C | [3] |
| 10 to 50 mg/mL at 70 °F | [1][6] | |
| Vapor Pressure | 55 Pa at 25 °C | [3] |
| 0.0885 mmHg at 25°C | [6] | |
| Appearance | Gray-black crystalline solid or light gray powder | [1][3][6] |
For comparison, the properties of the free base, o-anisidine, are provided below.
| Property (o-Anisidine) | Value | Reference(s) |
| Molecular Weight | 123.15 g/mol | |
| Boiling Point | 224 °C | [3] |
| Melting Point | 6.2 °C | [3] |
| Density | 1.09 g/cm³ at 20 °C | [3] |
| Solubility in Water | 14 g/L at 25 °C | [3] |
| log Kow | 1.18 | [3] |
Experimental Protocols
o-Anisidine is commercially produced from o-nitroanisole via catalytic reduction.[3] A general laboratory-scale synthesis can be conceptualized as follows:
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Nitration of Anisole: Anisole is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitroanisole.
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Separation of Isomers: The ortho- and para-isomers are separated, typically by distillation or chromatography.
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Reduction of o-Nitroanisole: The o-nitroanisole is then reduced to o-anisidine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a solvent like methanol.[10]
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Formation of Hydrochloride Salt: The resulting o-anisidine can be treated with hydrochloric acid to form o-anisidine hydrochloride.
The following diagram illustrates a generalized workflow for the synthesis of o-anisidine.
The presence and quantity of o-anisidine can be determined in various matrices. A widely used method for air sampling and analysis is NIOSH Method 2514.[11]
NIOSH Method 2514: o-Anisidine in Air [11]
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Analyte: o-Anisidine
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Matrix: Air
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Procedure:
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Sampling: Air is drawn through a solid sorbent tube containing XAD-2.
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Desorption: The analyte is desorbed from the sorbent using methanol.
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Analysis: The desorbed sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
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Instrumentation: HPLC with a UV detector.
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Working Range: 0.06 to 0.8 mg/m³ for a 200-L air sample.[11]
Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the determination of o-anisidine in samples such as water, soil, and solid waste.[3]
The following diagram illustrates the analytical workflow for determining o-anisidine in an air sample.
Spectral Data
Spectral data is crucial for the identification and characterization of o-anisidine hydrochloride. While full spectra require access to specialized databases, the availability of various spectral data has been documented.
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¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for o-anisidine hydrochloride.[8]
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¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectra are available for o-anisidine.[12]
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IR: Infrared spectra for o-anisidine hydrochloride have been recorded.[13]
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Mass Spectrometry: Mass spectral data is available for o-anisidine.[12]
Researchers are advised to consult spectral databases for detailed information.
Safety and Handling
o-Anisidine hydrochloride is classified as a hazardous substance.[5] It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[1]
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GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer).[1]
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Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, protective clothing, eye/face protection), and avoid breathing dust.[14]
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Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.
Exposure can lead to skin irritation, headaches, and vertigo, and it can affect the blood.[1][15] It is reasonably anticipated to be a human carcinogen.[1]
Applications
o-Anisidine hydrochloride is primarily used as a chemical intermediate.[3] Its main applications include:
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Dye and Pigment Manufacturing: It is a precursor in the synthesis of various azo dyes and pigments.[3][4]
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Pharmaceuticals: It is used in the production of certain pharmaceuticals.[3][7]
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Corrosion Inhibition: It can be used as a corrosion inhibitor for steel.[4][7]
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Antioxidant: It serves as an antioxidant for polymercaptan resins.[4][7]
References
- 1. 2-Anisidine hydrochloride | C7H9NO.ClH | CID 8638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. geno-chem.com [geno-chem.com]
- 6. echemi.com [echemi.com]
- 7. o-Anisidine Hydrochloride - OEHHA [oehha.ca.gov]
- 8. O-ANISIDINE HYDROCHLORIDE(134-29-2) 1H NMR [m.chemicalbook.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]
- 11. cdc.gov [cdc.gov]
- 12. o-Anisidine(90-04-0) 1H NMR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. epa.gov [epa.gov]
